Cas no 245446-69-9 (4-chloro-5-methyl-1H-1,2,3-benzotriazole)

4-Chloro-5-methyl-1H-1,2,3-benzotriazole is a halogenated benzotriazole derivative with applications in organic synthesis and material science. Its structure combines a chloro substituent at the 4-position and a methyl group at the 5-position, enhancing its reactivity and stability in various chemical processes. This compound is particularly useful as a building block in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its benzotriazole core offers strong coordination properties, making it valuable in metal complexation and corrosion inhibition. The chloro and methyl groups further modify its electronic and steric properties, allowing for tailored reactivity in cross-coupling and functionalization reactions. High purity grades ensure consistent performance in research and industrial applications.
4-chloro-5-methyl-1H-1,2,3-benzotriazole structure
245446-69-9 structure
商品名:4-chloro-5-methyl-1H-1,2,3-benzotriazole
CAS番号:245446-69-9
MF:C7H6ClN3
メガワット:167.595639705658
CID:6386922
PubChem ID:15430803

4-chloro-5-methyl-1H-1,2,3-benzotriazole 化学的及び物理的性質

名前と識別子

    • 4-chloro-5-methyl-1H-1,2,3-benzotriazole
    • 1H-Benzotriazole, 7-chloro-6-methyl-
    • 245446-69-9
    • 4-Chloro-5-methyl-1H-benzo[d][1,2,3]triazole
    • EN300-1273816
    • SCHEMBL1020657
    • インチ: 1S/C7H6ClN3/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3,(H,9,10,11)
    • InChIKey: UXLLNIYROAEWCU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C)C=CC2C1=NNN=2

計算された属性

  • せいみつぶんしりょう: 167.0250249g/mol
  • どういたいしつりょう: 167.0250249g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

  • 密度みつど: 1.438±0.06 g/cm3(Predicted)
  • ふってん: 393.2±22.0 °C(Predicted)
  • 酸性度係数(pKa): 7.15±0.40(Predicted)

4-chloro-5-methyl-1H-1,2,3-benzotriazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1273816-2.5g
4-chloro-5-methyl-1H-1,2,3-benzotriazole
245446-69-9
2.5g
$1848.0 2023-05-24
Enamine
EN300-1273816-0.25g
4-chloro-5-methyl-1H-1,2,3-benzotriazole
245446-69-9
0.25g
$867.0 2023-05-24
Enamine
EN300-1273816-0.5g
4-chloro-5-methyl-1H-1,2,3-benzotriazole
245446-69-9
0.5g
$905.0 2023-05-24
Enamine
EN300-1273816-2500mg
4-chloro-5-methyl-1H-1,2,3-benzotriazole
245446-69-9
2500mg
$1848.0 2023-10-02
Enamine
EN300-1273816-50mg
4-chloro-5-methyl-1H-1,2,3-benzotriazole
245446-69-9
50mg
$792.0 2023-10-02
Enamine
EN300-1273816-100mg
4-chloro-5-methyl-1H-1,2,3-benzotriazole
245446-69-9
100mg
$829.0 2023-10-02
Enamine
EN300-1273816-10000mg
4-chloro-5-methyl-1H-1,2,3-benzotriazole
245446-69-9
10000mg
$4052.0 2023-10-02
Enamine
EN300-1273816-1.0g
4-chloro-5-methyl-1H-1,2,3-benzotriazole
245446-69-9
1g
$943.0 2023-05-24
Enamine
EN300-1273816-0.1g
4-chloro-5-methyl-1H-1,2,3-benzotriazole
245446-69-9
0.1g
$829.0 2023-05-24
Enamine
EN300-1273816-0.05g
4-chloro-5-methyl-1H-1,2,3-benzotriazole
245446-69-9
0.05g
$792.0 2023-05-24

4-chloro-5-methyl-1H-1,2,3-benzotriazoleに関する追加情報

Introduction to 4-Chloro-5-Methyl-1H-1,2,3-Benzotriazole (CAS No. 245446-69-9)

4-Chloro-5-methyl-1H-1,2,3-benzotriazole, with the CAS number 245446-69-9, is a versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a benzotriazole core substituted with a chlorine and a methyl group. The benzotriazole moiety is known for its diverse applications in various industries, including as a corrosion inhibitor, UV absorber, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The chemical formula of 4-chloro-5-methyl-1H-1,2,3-benzotriazole is C8H6ClN3. Its molecular weight is approximately 179.61 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for various synthetic transformations and applications.

In recent years, the study of 4-chloro-5-methyl-1H-1,2,3-benzotriazole has been driven by its potential as an intermediate in the synthesis of bioactive molecules. Research has shown that compounds derived from benzotriazoles can exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of several benzotriazole derivatives as potential anticancer agents. The results indicated that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines.

The versatility of 4-chloro-5-methyl-1H-1,2,3-benzotriazole extends beyond its use as an intermediate in pharmaceutical synthesis. In the field of materials science, benzotriazoles are widely used as corrosion inhibitors due to their ability to form protective films on metal surfaces. A recent study published in Corrosion Science explored the effectiveness of 4-chloro-5-methyl-1H-1,2,3-benzotriazole as a corrosion inhibitor for aluminum alloys in marine environments. The results demonstrated that the compound effectively reduced corrosion rates by forming a stable adsorption layer on the metal surface.

In addition to its industrial applications, 4-chloro-5-methyl-1H-1,2,3-benzotriazole has also been investigated for its potential use in environmental protection. Research published in Environmental Science & Technology highlighted the compound's ability to act as a UV absorber in polymer coatings. UV absorbers are crucial for protecting materials from degradation caused by exposure to sunlight. The study found that coatings containing 4-chloro-5-methyl-1H-1,2,3-benzotriazole exhibited enhanced stability and durability compared to those without the additive.

The synthesis of 4-chloro-5-methyl-1H-1,2,3-benzotriazole can be achieved through various routes. One common method involves the reaction of 4-chloroaniline with carbon disulfide followed by cyclization with sodium nitrite and subsequent methylation. Another approach involves the reaction of 4-chlorobenzonitrile with sodium azide to form 4-chlorobenzotriazole, which is then methylated using methyl iodide or dimethyl sulfate. These synthetic methods have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.

The safety profile of 4-chloro-5-methyl-1H-1,2,3-benzotriazole has been extensively studied to ensure its safe handling and use. According to safety data sheets (SDS), the compound should be handled with care to avoid inhalation or skin contact. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling. Additionally, it is important to store the compound in a cool, dry place away from incompatible materials.

In conclusion, 4-chloro-5-methyl-1H-1,2,3-benzotriazole (CAS No. 245446-69-9) is a valuable compound with a wide range of applications in pharmaceutical research, materials science, and environmental protection. Its unique chemical structure and versatile properties make it an important intermediate in the synthesis of bioactive molecules and functional materials. Ongoing research continues to explore new applications and optimize synthetic methods for this promising compound.

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